molecular formula C13H21N3O B1385984 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol CAS No. 1018656-79-5

2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol

Cat. No.: B1385984
CAS No.: 1018656-79-5
M. Wt: 235.33 g/mol
InChI Key: QARRFTCVMFNVJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol is a chemical compound with the molecular formula C13H21N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(aminomethyl)phenylamine with 1-chloro-2-(hydroxymethyl)piperazine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 2-(aminomethyl)phenylamine and 1-chloro-2-(hydroxymethyl)piperazine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Procedure: The starting materials are mixed in a suitable solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then stirred for several hours until the desired product is formed.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to form a corresponding amine or alcohol derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketone or aldehyde derivatives.

    Reduction: Formation of amine or alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including potential drug candidates for treating neurological disorders and psychiatric conditions.

    Biological Studies: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.

    Chemical Research: It serves as a precursor for the synthesis of other complex organic molecules and is used in various chemical reactions to study reaction mechanisms and kinetics.

    Industrial Applications: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes in the body, modulating their activity and leading to various physiological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurotransmission and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-propanol
  • 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-butanol
  • 2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-pentanol

Uniqueness

2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol is unique due to its specific structural features, such as the presence of both an amino group and a hydroxyl group attached to the piperazine ring. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

2-[4-[2-(aminomethyl)phenyl]piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c14-11-12-3-1-2-4-13(12)16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARRFTCVMFNVJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=CC=CC=C2CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol
Reactant of Route 2
Reactant of Route 2
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol
Reactant of Route 3
Reactant of Route 3
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol
Reactant of Route 4
Reactant of Route 4
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol
Reactant of Route 5
Reactant of Route 5
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol
Reactant of Route 6
2-{4-[2-(Aminomethyl)phenyl]-1-piperazinyl}-1-ethanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.